4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran
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Overview
Description
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H19BrO. It belongs to the class of organic compounds known as tetrahydropyrans, which are six-membered rings containing one oxygen atom. This compound is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to the tetrahydropyran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a brominated butyl derivative. One common method is the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone, followed by the substitution of iodine with bromine . The reaction conditions usually involve heating and refluxing to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for the initial substitution reaction to introduce the bromine atom.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Scientific Research Applications
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards various nucleophiles. The tetrahydropyran ring provides stability and a unique structural framework that influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)tetrahydropyran: Similar structure but with a different substitution pattern.
2-(4-Bromobutoxy)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative with a different butyl group substitution.
Uniqueness
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom on the butyl group allows for targeted chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H19BrO |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
4-(4-bromo-3-methylbutyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8H2,1H3 |
InChI Key |
WVXSYGAIQJXLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCOCC1)CBr |
Origin of Product |
United States |
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